molecular formula C14H13IN2O2 B7521263 N-(2-ethoxypyridin-3-yl)-4-iodobenzamide

N-(2-ethoxypyridin-3-yl)-4-iodobenzamide

カタログ番号: B7521263
分子量: 368.17 g/mol
InChIキー: NWENRCZKEATEBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxypyridin-3-yl)-4-iodobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring benzamide and heterocyclic aromatic groups, such as the 2-ethoxypyridine moiety in this molecule, are frequently explored as key scaffolds in the development of potential therapeutic agents . The iodine atom on the benzamide ring presents a versatile synthetic handle, allowing for further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create a library of derivatives for structure-activity relationship (SAR) studies . This makes it a valuable intermediate for researchers designing and synthesizing novel molecules targeting various biological pathways. Similar benzamide-containing structures have been investigated for their potential to interact with various enzymes and cellular receptors, highlighting the broader research utility of this chemotype . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

N-(2-ethoxypyridin-3-yl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-2-19-14-12(4-3-9-16-14)17-13(18)10-5-7-11(15)8-6-10/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWENRCZKEATEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Melanin-Targeting Benzamides

  • BZA: Radiolabeled with iodine-123, BZA demonstrated 81% sensitivity and 100% specificity in melanoma imaging. Its diethylaminoethyl group slows renal clearance, prolonging tumor retention .
  • N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA): Achieved 23.2% ID/g melanoma uptake in mice, attributed to melanin binding rather than sigma receptor interaction .

Sigma Receptor (S1R)-Targeting Benzamides

  • 4-IBP: Exhibits nanomolar affinity for S1R (Kᵢ = 0.278 µM), validated via X-ray crystallography (PDB: 5HK2) and [³H]-haloperidol displacement assays. Used in breast and prostate cancer imaging .
  • N-(2-(1′-piperidinyl)ethyl)-3-iodo-4-methoxybenzamide : Tested in breast cancer patients, showing early promise for S1R scintigraphy .

Structural Determinants of Activity

  • Substituent Effects: Methoxy (MeO), acetamido (Ac), and bromo (Br) groups enhance melanoma uptake by reducing metabolism and improving melanin affinity. For example, compound 6 (4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide) achieved 23.2% ID/g tumor uptake, outperforming unsubstituted analogs .

準備方法

Acyl Chloride Intermediate Route

The most straightforward method involves converting 4-iodobenzoic acid to its acyl chloride, followed by reaction with 2-ethoxypyridin-3-amine.

Procedure :

  • Synthesis of 4-Iodobenzoyl Chloride :

    • 4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at reflux for 2–4 hours.

    • The acyl chloride is isolated via evaporation under reduced pressure.

  • Amide Bond Formation :

    • The acyl chloride is reacted with 2-ethoxypyridin-3-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or DCM at 0–25°C.

    • Yield : 75–85% after purification by column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations :

  • Moisture-sensitive conditions are critical to prevent hydrolysis of the acyl chloride.

  • Steric hindrance from the ethoxy group on pyridine may slow the reaction, necessitating extended reaction times (12–24 hours).

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chloride formation, coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

Procedure :

  • Activation of 4-Iodobenzoic Acid :

    • 4-Iodobenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) are combined in dimethylformamide (DMF) at 0°C for 30 minutes.

  • Amine Coupling :

    • 2-Ethoxypyridin-3-amine (1.1 equiv) is added, and the mixture is stirred at 25°C for 12–24 hours.

    • Yield : 70–80% after aqueous workup and chromatography.

Advantages :

  • Avoids harsh conditions associated with acyl chloride synthesis.

  • Compatible with acid-sensitive functional groups.

Post-Functionalization Iodination Strategies

Electrophilic Aromatic Iodination

Direct iodination of N-(2-ethoxypyridin-3-yl)benzamide requires careful positioning of the iodine atom. Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) is challenging due to the deactivating nature of the amide group.

Procedure :

  • Directed Iodination :

    • A Lewis acid (e.g., BF₃·Et₂O) is used to activate the benzene ring, enabling iodination at the para position.

    • Reagents : NIS (1.2 equiv), BF₃·Et₂O (1.5 equiv) in DCM at −10°C for 6 hours.

    • Yield : <50% due to competing side reactions.

Limitations :

  • Low regioselectivity and poor yields make this method less practical compared to direct coupling.

Transition Metal-Catalyzed Iodination

Palladium-catalyzed methods, such as those employing Pd(OAc)₂ with iodonium salts, offer improved selectivity.

Procedure :

  • Catalytic System :

    • Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2.0 equiv) in acetonitrile at 80°C for 12 hours.

    • Yield : 60–65% after purification.

Mechanistic Insight :

  • The palladium catalyst facilitates oxidative addition of the iodonium salt, followed by regioselective C–H activation at the para position.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Acyl Chloride RouteSOCl₂, DCM, 0–25°C75–85%High yield, straightforwardMoisture-sensitive reagents
HATU-Mediated CouplingDMF, DIPEA, 25°C70–80%Mild conditionsCost of coupling reagents
Electrophilic IodinationNIS, BF₃·Et₂O, −10°C<50%Direct functionalizationLow yield, poor regioselectivity
Pd-Catalyzed IodinationPd(OAc)₂, PhI(OAc)₂, 80°C60–65%Improved selectivityRequires specialized catalysts

Scalability and Industrial Considerations

For large-scale synthesis, the acyl chloride route is preferred due to its high yield and cost-effectiveness. Recent advancements in continuous flow chemistry enable safer handling of SOCl₂ and improved reaction control . Alternatively, coupling reagent-based methods are viable for smaller-scale applications requiring high purity.

Q & A

Advanced Research Question

  • Secondary Ion Mass Spectrometry (SIMS): Maps intracellular distribution by detecting 127^{127}I atoms. For N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) , SIMS revealed melanosome-specific accumulation in B16 melanoma cells, with a half-life of 14 hours .
  • Radiolabeling (14^{14}C/123^{123}I): Quantifies pharmacokinetics. 14^{14}C-BZA showed a 14C/13C ratio of 0.15–0.3 in ocular tissues, indicating metabolic stability .
  • Comparative Stability Assays: HPLC analysis of degradation products under physiological pH (7.4) and temperature (37°C) confirms resistance to hydrolysis .

What are the challenges in designing benzamide derivatives for CNS applications, particularly regarding blood-brain barrier (BBB) penetration?

Advanced Research Question
Despite high target affinity, iodinated benzamides often exhibit poor BBB penetration due to:

  • High Molecular Weight (>500 Da): Limits passive diffusion.
  • P-glycoprotein Efflux: Substrates like N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide show efflux ratios >3 in MDCK-MDR1 assays.
  • Polar Surface Area (PSA): Ethoxy and amide groups increase PSA (>80 Å2^2), reducing permeability. Strategies include prodrug design (esterification) or nanoparticle encapsulation .

How can molecular docking simulations guide the optimization of benzamide derivatives for enhanced target binding and reduced off-target effects?

Advanced Research Question
Docking studies (e.g., using Glide or GOLD) predict binding modes and affinity. For compound 33 , docking into tubulin’s β-subunit (PDB: 1SA0) identified key residues (Val238, Leu248) for halogen bonding. Free energy perturbation (FEP) calculations optimize substituents, reducing off-target binding to serum albumin (ΔG < -8 kcal/mol). Pharmacophore models prioritize electron-withdrawing groups (e.g., -I, -CF3_3) for improved selectivity .

Notes

  • Contradictions: While iodinated benzamides show strong melanin affinity in melanoma models , their utility in CNS diseases is limited by BBB challenges .
  • Methodological Consistency: X-ray crystallography and SIMS provide complementary insights into structural and subcellular behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。